molecular formula C6H13N B1268122 Hex-5-en-1-amine CAS No. 34825-70-2

Hex-5-en-1-amine

Cat. No.: B1268122
CAS No.: 34825-70-2
M. Wt: 99.17 g/mol
InChI Key: FICBXRYQMBKLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-5-en-1-amine, also known as 5-hexen-1-amine, is an organic compound with the molecular formula C6H13N. It is a primary amine with an aliphatic chain containing a double bond between the fifth and sixth carbon atoms. This compound is of interest due to its unique structure, which combines the reactivity of an amine group with the versatility of an alkene.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-en-1-amine can be synthesized through various methods. One common approach involves the hydroamination of hex-5-en-1-ol, where the hydroxyl group is replaced by an amine group. This reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of nitriles or the reductive amination of aldehydes. These processes often utilize metal catalysts like palladium or nickel and require specific reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to hexylamine by hydrogenation, using catalysts such as platinum or palladium.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. This is often achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, platinum or palladium catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Nitrohexene, nitrosohexene.

    Reduction: Hexylamine.

    Substitution: N-alkylhexenamines, N-acylhexenamines.

Scientific Research Applications

Hex-5-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and complex organic molecules.

    Biology: The compound is utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It serves as a catalyst or component in catalytic systems for various chemical reactions, including hydroformylation and polymerization.

Mechanism of Action

The mechanism of action of hex-5-en-1-amine is not fully understood. as a primary amine, it can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophiles, facilitating the formation of new compounds. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions.

Comparison with Similar Compounds

Hex-5-en-1-amine can be compared with other similar compounds, such as:

    Pent-4-en-1-amine: Similar structure but with one less carbon atom.

    Hexylamine: Lacks the double bond present in this compound.

    1-Hexene: Contains a double bond but lacks the amine group.

Uniqueness: this compound’s uniqueness lies in its combination of an amine group and an alkene, providing a versatile platform for various chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

hex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICBXRYQMBKLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336451
Record name hex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34825-70-2
Record name hex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-en-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hex-5-en-1-amine
Reactant of Route 2
Hex-5-en-1-amine
Reactant of Route 3
Hex-5-en-1-amine
Reactant of Route 4
Reactant of Route 4
Hex-5-en-1-amine
Reactant of Route 5
Reactant of Route 5
Hex-5-en-1-amine
Reactant of Route 6
Hex-5-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.